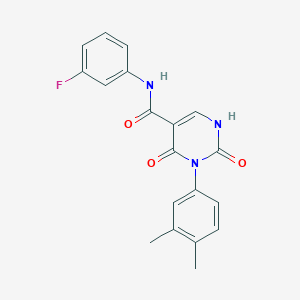

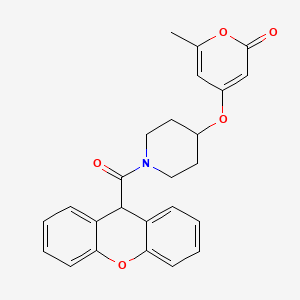

![molecular formula C15H23ClN2O2 B2529712 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride CAS No. 2060037-90-1](/img/structure/B2529712.png)

4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride" is a chemical entity that appears to be structurally related to various benzoic acid derivatives synthesized for different purposes, such as serving as intermediates in the synthesis of pharmaceuticals or as compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, indicating a broad interest in this type of chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler aromatic compounds. For instance, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a compound structurally similar to the one , was achieved through direct reductive alkylation using triacetoxy sodium borohydride, yielding high product percentages . Another related synthesis involved the bromination of 4-methylbenzoic acid followed by amination to produce a dihydrochloride salt . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired functionalization of the benzoic acid core.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of some azo-benzoic acids were confirmed using these methods, and the molecular structures were further optimized using density functional theory . These techniques are crucial for verifying the identity and purity of the synthesized compounds and for understanding their electronic and geometric properties.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on the solvent and pH . Such reactions are important for understanding the reactivity and potential applications of these compounds, including their biological activity or their use as building blocks in more complex syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the aromatic ring. For example, the melting point and IR spectra were used to confirm the structure of a synthesized dihydrochloride salt . These properties are essential for the practical handling of these compounds, including their storage, purification, and application in further chemical reactions.

科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

A study highlights the use of advanced oxidation processes (AOPs) to degrade acetaminophen, a compound similar in complexity to the specified chemical, from aqueous mediums. This research outlines the potential environmental impact and offers a pathway for remediating water sources contaminated with complex organic molecules (Qutob et al., 2022).

DNA Interaction Studies

The interaction of certain compounds with DNA, such as Hoechst 33258, provides insight into the structural and functional implications of small molecules binding to genetic material. These findings can influence drug design and genetic analysis tools (Issar & Kakkar, 2013).

Antituberculosis Activity

Research on organotin(IV) complexes, including those with carboxylic acids, shows significant antituberculosis activity. This underscores the potential of complex organic molecules in developing treatments for infectious diseases (Iqbal et al., 2015).

Pharmacokinetic Studies

Studies on the degradation of pharmaceutical compounds, such as nitisinone, offer insights into their stability, degradation pathways, and the formation of by-products. This research is crucial for understanding the pharmacokinetics and safety profiles of drugs (Barchańska et al., 2019).

Ecotoxicology and Environmental Fate

The fate and behavior of parabens in aquatic environments, as an example, illustrate the importance of studying the environmental impact and biodegradation of synthetic compounds. This research aids in assessing the ecological risk and designing environmentally friendly compounds (Haman et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-methyl-3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11-3-4-13(15(18)19)9-14(11)16-10-12-5-7-17(2)8-6-12;/h3-4,9,12,16H,5-8,10H2,1-2H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPHIPUAHDXJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2CCN(CC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

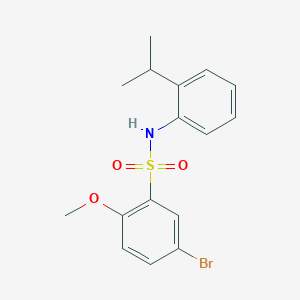

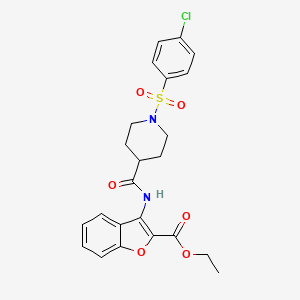

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

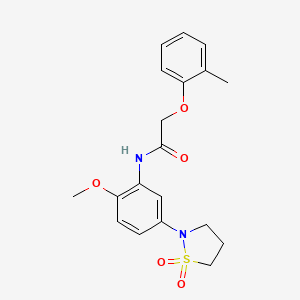

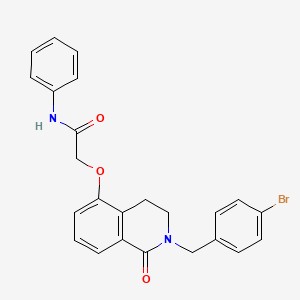

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

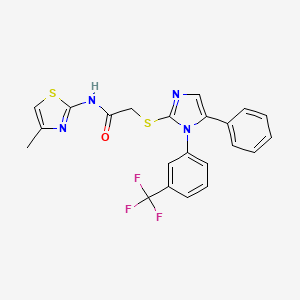

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)